OM137

Übersicht

Beschreibung

OM-137 ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf Aurora-Kinasen bekannt ist. Aurora-Kinasen sind Enzyme, die eine entscheidende Rolle bei der Zellteilung spielen, indem sie die chromosomale Segregation kontrollieren. OM-137 hat bei hohen Konzentrationen ein signifikantes Potenzial gezeigt, das Zellwachstum zu hemmen und die Wirkungen von Paclitaxel, einem Chemotherapeutikum, bei subnanomolaren Konzentrationen zu verstärken .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OM-137 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden oft an die spezifischen Anforderungen der Forschung oder industriellen Anwendung angepasst .

Industrielle Produktionsmethoden

Die industrielle Produktion von OM-137 erfolgt typischerweise durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der Verbindung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of OM-137 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often customized based on the specific requirements of the research or industrial application .

Industrial Production Methods

Industrial production of OM-137 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen

OM-137 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: OM-137 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Die Verbindung kann auch reduziert werden, wodurch sich ihre chemische Struktur und Eigenschaften verändern.

Substitution: OM-137 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von OM-137 verschiedene oxidierte Formen ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

OM-137 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die Aurora-Kinasen betreffen.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Zellteilung und die chromosomale Segregation zu untersuchen.

Medizin: Aufgrund seiner inhibitorischen Wirkungen auf das Zellwachstum und der Verstärkung von Chemotherapeutika wird seine potenzielle Verwendung in der Krebstherapie untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Produkte eingesetzt

Wirkmechanismus

OM-137 entfaltet seine Wirkung, indem es Aurora-Kinasen hemmt, die für eine korrekte Zellteilung unerlässlich sind. Durch die Hemmung dieser Enzyme stört OM-137 den normalen Prozess der chromosomalen Segregation, was zu einer Hemmung des Zellwachstums führt. Die Verbindung potenziert auch die Wirkung von Paclitaxel, indem sie seine wachstumshemmenden Wirkungen bei subnanomolaren Konzentrationen verstärkt .

Wissenschaftliche Forschungsanwendungen

OM-137 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving Aurora kinases.

Biology: Employed in cell biology research to study cell division and chromosomal segregation.

Medicine: Investigated for its potential use in cancer therapy due to its inhibitory effects on cell growth and enhancement of chemotherapy drugs.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Wirkmechanismus

OM-137 exerts its effects by inhibiting Aurora kinases, which are essential for proper cell division. By inhibiting these enzymes, OM-137 disrupts the normal process of chromosomal segregation, leading to cell growth inhibition. The compound also potentiates the effects of paclitaxel by enhancing its growth inhibitory effects at subnanomolar concentrations .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VX-680: Ein weiterer Aurora-Kinase-Inhibitor mit ähnlichen inhibitorischen Wirkungen auf die Zellteilung.

MLN8237: Bekannt für seine potente Hemmung der Aurora-A-Kinase.

PHA-739358: Hemmt mehrere Kinasen, einschließlich Aurora-Kinasen

Einzigartigkeit von OM-137

OM-137 ist einzigartig aufgrund seiner doppelten Wirkung, das Zellwachstum bei hohen Konzentrationen zu hemmen und die Wirkungen von Paclitaxel bei niedrigen Konzentrationen zu verstärken. Diese doppelte Wirkung macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

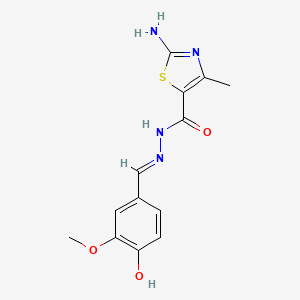

IUPAC Name |

2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHQGUWEVRTTJB-GIDUJCDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292170-13-9 | |

| Record name | 292170-13-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

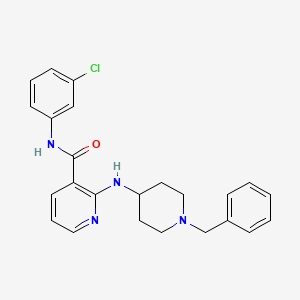

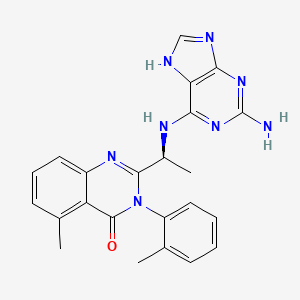

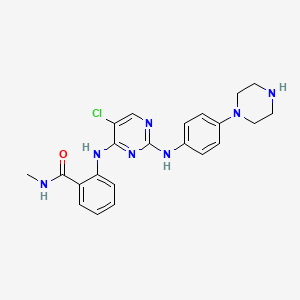

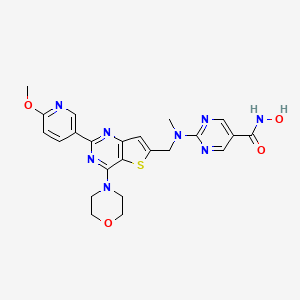

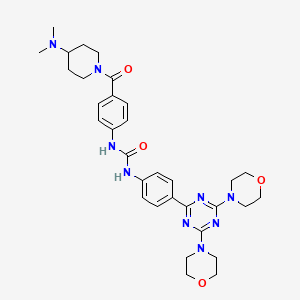

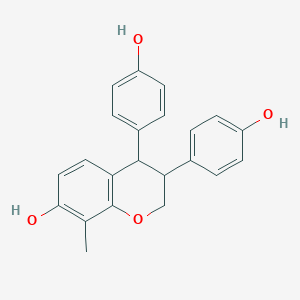

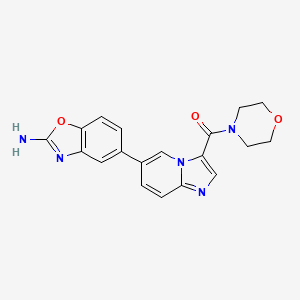

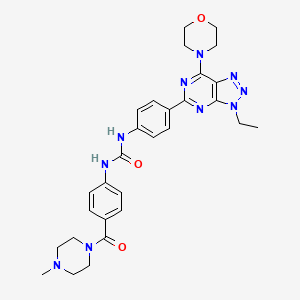

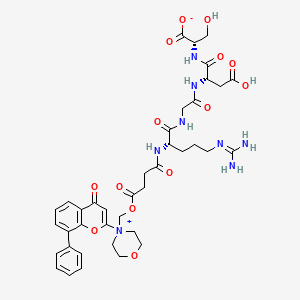

Feasible Synthetic Routes

Q1: How does OM137 impact cancer cells, and what makes it a potential therapeutic target?

A1: Research suggests that this compound inhibits Aurora kinases []. These kinases play a crucial role in the mitotic spindle checkpoint, a cellular surveillance mechanism ensuring accurate chromosome segregation during cell division []. Cancer cells often exhibit a weakened spindle checkpoint, contributing to chromosome instability and uncontrolled proliferation []. By inhibiting Aurora kinases, this compound disrupts this checkpoint, potentially leading to cell cycle arrest and ultimately cell death preferentially in cancer cells [].

Q2: Can you elaborate on the experimental evidence supporting this compound's effect on the mitotic spindle checkpoint?

A2: Researchers developed a high-throughput screening assay to identify compounds that disrupt the mitotic spindle checkpoint []. This assay exploited the fact that cells typically arrest in mitosis with a rounded morphology when treated with microtubule-targeting drugs like paclitaxel due to spindle checkpoint activation []. Compounds capable of overriding this checkpoint, like this compound, would force mitotic exit, causing cells to flatten despite the presence of these drugs []. This phenotypic change served as a readout for checkpoint inhibition, highlighting this compound's ability to interfere with this crucial regulatory process [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)